molecular formula C10H9Cl2NO B4802390 N-allyl-2,4-dichlorobenzamide

N-allyl-2,4-dichlorobenzamide

Cat. No.: B4802390
M. Wt: 230.09 g/mol
InChI Key: GCEXIHJBPDKOON-UHFFFAOYSA-N
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Description

N-Allyl-2,4-dichlorobenzamide (chemical formula: C₁₀H₉Cl₂NO) is a substituted benzamide derivative characterized by a 2,4-dichlorophenyl group and an allyl moiety attached to the amide nitrogen. Substituted benzamides are widely explored in pharmaceutical and agrochemical research due to their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

2,4-dichloro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEXIHJBPDKOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-2,4-dichlorobenzamide can be synthesized through the direct condensation of 2,4-dichlorobenzoic acid and allylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) and ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly processing.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability. The reaction conditions are optimized to maintain consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of N-allyl-2,4-diaminobenzamide or N-allyl-2,4-dithiobenzamide.

    Oxidation: Formation of this compound epoxide.

    Reduction: Formation of N-allyl-2,4-dichloroaniline.

Scientific Research Applications

N-allyl-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-allyl-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Allyl-2,2,2-Trichloroacetamide ()

  • Structure : Features a trichloroacetamide core (Cl₃C–CONH–allyl) instead of a dichlorobenzamide.
  • Synthesis : Prepared via reaction of 2,2,2-trichloroacetamide precursors with allyl bromide in o-xylene, yielding 65% after chromatography .
  • Physicochemical Properties :
    • Melting point: 28–32°C (similar to the target compound’s expected low melting range due to allyl flexibility).
    • 1H-NMR : δ 5.24–5.32 (allyl CH₂), 5.84–5.93 (CH=), distinct from aromatic protons in N-allyl-2,4-dichlorobenzamide.

2,4-Dichloro-N-cyclohexylbenzamide ()

  • Structure : Cyclohexyl group instead of allyl on the amide nitrogen.
  • No synthesis yield data provided, but safety protocols emphasize handling as a research chemical .

N-Allyl-2,4,6-Trimethylbenzamide ()

  • Structure : Methyl substituents at 2,4,6-positions on the benzene ring vs. dichloro groups.
  • Synthesis : Yielded 52% via Procedure B, characterized by HRMS and NMR .
  • Electronic Effects : Methyl groups donate electrons, contrasting with the electron-withdrawing Cl groups in this compound. This difference may alter metabolic stability or solubility .

N-Phenyl-2,4-dichlorobenzamide Derivatives ()

  • Structure : Phenyl group on the amide nitrogen instead of allyl.
  • Bioactivity : Demonstrated activation of GPR27 (pEC₅₀ ~6.38), suggesting scaffold utility in receptor-targeted drug discovery. The allyl variant’s activity remains unexplored but could differ due to altered steric/electronic profiles .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Weight Key Substituents Melting Point (°C) Synthesis Yield 1H-NMR Features (δ, ppm)
This compound* 230.09 2,4-Cl₂, allyl Not reported Not reported Aromatic H: ~7.3–8.1; Allyl: ~5.2–5.9 (inferred)
N-Allyl-2,2,2-trichloroacetamide 202.46 Cl₃C, allyl 28–32 65% Allyl CH₂: 5.24–5.32; CH=: 5.84–5.93
2,4-Dichloro-N-cyclohexylbenzamide 284.18 2,4-Cl₂, cyclohexyl Not reported Not reported Cyclohexyl H: ~1.0–2.5 (axial/equatorial)
N-Allyl-2,4,6-trimethylbenzamide 217.28 2,4,6-(CH₃)₃, allyl Not reported 52% Aromatic H: ~6.8–7.1; Allyl: ~5.1–5.8

*Inferred data based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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